2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline
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Overview
Description
2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the benz[de]isoquinoline core. It is a versatile compound with significant applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon can yield the hexahydro derivative . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired isoquinoline structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products
Scientific Research Applications
2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Palonosetron: A 5-HT3 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.
Tetrahydroisoquinoline: Another isoquinoline derivative with significant biological activity.
Uniqueness
2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline is unique due to its hexahydro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline |
InChI |
InChI=1S/C12H15N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1,3,5,11,13H,2,4,6-8H2 |
InChI Key |
FWXHYOOMTHUMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC3=CC=CC(=C23)C1 |
Origin of Product |
United States |
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